molecular formula C20H25N3O B008380 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol CAS No. 36437-37-3

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

Cat. No. B008380
CAS RN: 36437-37-3
M. Wt: 323.4 g/mol
InChI Key: RTNVDKBRTXEWQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzotriazole phenoxide ligands demonstrates complex chemical manipulations involving reactions with aluminium complexes, leading to products used in ring-opening polymerization and other applications. For instance, aluminium complexes bearing bulky benzotriazole-phenoxide ligands were synthesized and structurally characterized, showcasing the compound's versatility in polymer science (Li et al., 2011).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives reveals a coplanar arrangement of the benzotriazole ring system with the methylphenol group, indicating a significant structural interaction between these components. Such an arrangement impacts the compound's reactivity and stability, as seen in the detailed crystallographic analysis (Li et al., 2010).

Chemical Reactions and Properties

Benzotriazole phenoxide compounds exhibit varied chemical reactions, including phase I oxidative metabolism in human liver microsomes without affecting the benzotriazole moiety but oxidizing alkyl side chains. This selective reactivity underscores its potential for creating specific metabolites, which is crucial for understanding its behavior in biological systems (Denghel et al., 2019).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, highlight the compound's solid-state characteristics. X-ray diffraction methods have elucidated the complex structures of related benzotriazole compounds, revealing intricate hydrogen-bonded networks that contribute to their stability and application potential (Xu et al., 2008).

Scientific Research Applications

  • Synthesis of Phenol Derivatives : A novel synthesis method for 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives is presented, with applications in chemical synthesis and potentially pharmaceuticals (Nassiri, 2017).

  • Molecular Magnetic Materials : Phenoxyl radicals with hydrogen-bonding capability, derived from similar compounds, have potential uses in molecular magnetic materials (Xie & Lahti, 1999).

  • Antibacterial Activity and Redox Properties : These compounds demonstrate antibacterial activity against Staphylococcus aureus and comparable redox properties to Butylated Hydroxytoluene (BHT), suggesting applications in antibacterial agents and antioxidants (Koshelev et al., 2020).

  • Pharmaceutical Analysis : Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) can quantify phenolic benzotriazoles in rat plasma, aiding in understanding their absorption, distribution, metabolism, and excretion, crucial for pharmaceutical research (Mutlu et al., 2022).

  • Transition Metal Complexes : A novel symmetrical benzothiazole-based ligand exhibits octahedral geometry around transition metal complexes with fluorescence properties, indicating potential applications in materials science and catalysis (Gulcan et al., 2014).

  • Hydrogen Atom Transfer Reactions : The interactions between activated phenols and N-oxyl radicals significantly impact hydrogen atom transfer reactions, relevant for evaluating phenolic antioxidants' radical scavenging ability, important in chemistry and biochemistry (Mazzonna et al., 2014).

  • Environmental Degradation : Peracetic acid and d-electron metal ions can effectively degrade benzotriazole UV stabilizers, reducing their environmental and health risks, important in environmental sciences (Kiejza et al., 2022).

  • Metabolism Studies : In vitro experiments with human liver microsomes reveal oxidative phase I metabolism of UV 328, a related compound, leading to new metabolites. This is crucial for understanding the compound's effects on human health (Denghel et al., 2019).

  • Catalysis in Polymerization : Aluminium and other metal amides bearing benzotriazole phenoxide ligands show potential as catalysts for ring-opening polymerization of lactide and carbon dioxide/propylene oxide coupling, useful in polymer science and engineering (Li et al., 2013).

  • Human Exposure Assessment : A developed method allows for sensitive analysis of UV-327 and its metabolites in human blood, enabling understanding of human metabolism and exposure assessment in potentially exposed individuals, significant in toxicology and public health (Fischer & Göen, 2022).

  • Structural Analysis of UV Stabilizers : The structure of certain benzotriazole and phenol rings in UV stabilizers influences their spectral properties, relevant in materials science and UV protection technology (Rieker et al., 1992).

Safety And Hazards

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol is a pollutant for the aquatic environment and has been identified as potentially stable and toxic . More detailed safety and hazard information can be found in the ECHA database .

Future Directions

The European Chemicals Agency (ECHA) does not recommend including 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol in Annex XIV for any review periods .

properties

IUPAC Name

2-(benzotriazol-2-yl)-6-butan-2-yl-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-6-13(2)15-11-14(20(3,4)5)12-18(19(15)24)23-21-16-9-7-8-10-17(16)22-23/h7-13,24H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVDKBRTXEWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)C(C)(C)C)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044661
Record name 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

CAS RN

36437-37-3
Record name 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36437-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21F9YRC080
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 2
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 3
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 4
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 5
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 6
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

Citations

For This Compound
28
Citations
Z Lu, AO De Silva, JF Provencher, ML Mallory… - Science of the Total …, 2019 - Elsevier
Substituted diphenylamine antioxidants (SDPAs) and benzotriazole UV stabilizers (BZT-UVs) are contaminants of emerging environmental concern. However, little is known about the …
Number of citations: 49 www.sciencedirect.com
E Hofmann, SSM Nazari-Shafti - Yearbook of International …, 2020 - academic.oup.com
EC Regulation 1907/2006 Concerning the Regulation, Evaluation, and Authorisation of Chemicals (REACH Regulation) is a work in progress, being under review and subject to further …
Number of citations: 3 academic.oup.com
Z Lu, TE Peart, CJ Cook, AO De Silva - Journal of Chromatography A, 2016 - Elsevier
Analytical methods were developed for the determination of eight substituted diphenylamines (SDPAs) and six benzotriazole UV stabilizers (BZT-UVs) in blood plasma and fish …
Number of citations: 34 www.sciencedirect.com
M Giraudo, TLL Colson, AO De Silva… - Environmental …, 2020 - Wiley Online Library
Benzotriazole ultraviolet‐stabilizers (BZT‐UVs) are commonly used as additives to protect from light‐induced degradation in a variety of consumer goods. Despite their widespread …
Number of citations: 12 setac.onlinelibrary.wiley.com
K Blouin, F Malaisé, J Verreault, S Lair, Z Lu - Science of The Total …, 2022 - Elsevier
Elevated contaminant exposure has been identified as a stressor that has negative impacts on the health and recovery of the endangered St. Lawrence Estuary (SLE) beluga (…
Number of citations: 4 www.sciencedirect.com
Z Lu, AO De Silva, W Zhou, GR Tetreault… - Science of the total …, 2019 - Elsevier
Substituted diphenylamine antioxidants (SDPAs) and benzotriazole UV stabilizers (BZT-UVs) are additives used in industrial and commercial applications to prevent degradation by …
Number of citations: 41 www.sciencedirect.com
Z Lu, AO De Silva, DJ McGoldrick, W Zhou… - … science & technology, 2018 - ACS Publications
Substituted diphenylamine antioxidants (SDPAs) and benzotriazole UV stabilizers (BZT-UVs) are industrial additives of emerging environmental concern. However, the bioaccumulation…
Number of citations: 46 pubs.acs.org
Z Lu, AO De Silva, TE Peart, CJ Cook… - … science & technology, 2016 - ACS Publications
Substituted diphenylamine antioxidants (SDPAs) and benzotriazole UV stabilizers (BZT-UVs), previously under reported classes of organic contaminants, were determined in sediment, …
Number of citations: 96 pubs.acs.org
JF Provencher, F Malaisé, ML Mallory… - Environmental …, 2022 - ACS Publications
Ultraviolet (UV) absorbents and industrial antioxidants are contaminants of emerging concern (CECs), but little is known about their distribution in Arctic wildlife, as well as how these …
Number of citations: 6 pubs.acs.org
Z Lu, AO De Silva, TE Peart, CJ Cook… - … Science & Technology …, 2017 - ACS Publications
Substituted diphenylamine antioxidants (SDPAs) and benzotriazole ultraviolet stabilizers (BZT-UVs) have been detected in aquatic organisms, but little is known about their tissue …
Number of citations: 43 pubs.acs.org

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